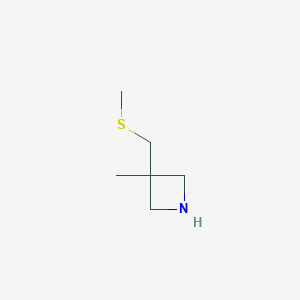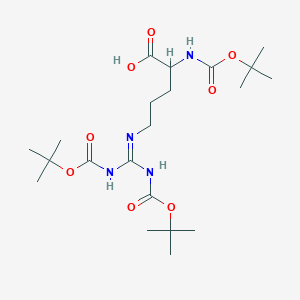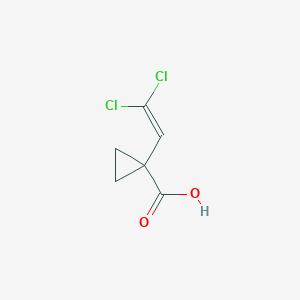
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and a dichlorovinyl group. This compound is notable for its use in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with dichlorovinyl reagents under controlled conditions. One common method includes the use of a Grignard reagent, where cyclopropanecarboxylic acid is reacted with a dichlorovinyl magnesium bromide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or distillation to ensure the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state.
Substitution: The dichlorovinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of pesticides and herbicides due to its reactive nature.
Mecanismo De Acción
The mechanism by which 1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorovinyl group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can disrupt biological pathways, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyfluthrin: A pyrethroid insecticide with a similar cyclopropane structure.
Cypermethrin: Another pyrethroid with comparable chemical properties.
Permethrin: Widely used in insect repellents and shares structural similarities.
Uniqueness
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid is unique due to its specific dichlorovinyl substitution, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .
Propiedades
Fórmula molecular |
C6H6Cl2O2 |
|---|---|
Peso molecular |
181.01 g/mol |
Nombre IUPAC |
1-(2,2-dichloroethenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6Cl2O2/c7-4(8)3-6(1-2-6)5(9)10/h3H,1-2H2,(H,9,10) |
Clave InChI |
VNHCVSAJTOUUBK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C=C(Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
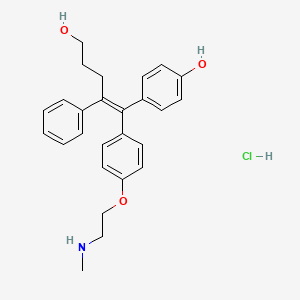
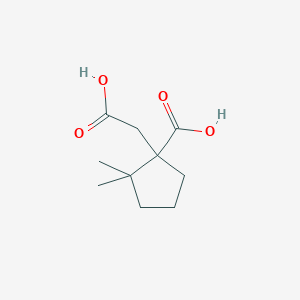
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
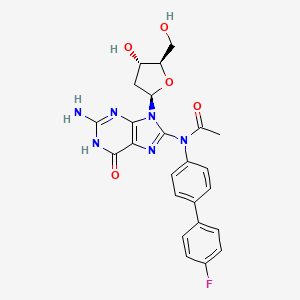
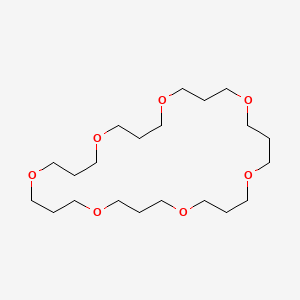

![[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride](/img/structure/B12821822.png)


